5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

Description

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-amino-1-(pyrimidin-2-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C10H10N4O/c11-8-2-3-10(15)14(6-8)7-9-12-4-1-5-13-9/h1-6H,7,11H2 |

InChI Key |

LVVQSAVELHTPFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)CN2C=C(C=CC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the predicted physicochemical properties of the novel compound 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. In the absence of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach, leveraging established principles of physical organic chemistry and available data from structurally analogous compounds. The core objective is to furnish researchers and drug development professionals with a robust, scientifically-grounded foundation for future experimental design, synthesis, and evaluation of this promising heterocyclic scaffold. This document delves into predicted structural and electronic properties, spectroscopic characteristics, and offers detailed, field-proven experimental protocols for the empirical determination of these properties.

Introduction and Rationale

The convergence of pyridinone and pyrimidine moieties within a single molecular entity presents a compelling scaffold for medicinal chemistry. Pyridinone derivatives are recognized for their diverse biological activities, while the pyrimidine ring is a cornerstone of numerous therapeutic agents and natural products[1][2]. The title compound, 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, combines the hydrogen bonding capabilities and charge distribution of a substituted aminopyridinone with the distinct electronic and steric profile of a pyrimidin-2-ylmethyl substituent. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for any rational drug design and development program. This guide is structured to provide a predictive yet authoritative analysis, empowering researchers to embark on empirical studies with a clear set of expected values and methodologies.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is characterized by a 5-aminopyridin-2(1h)-one core, with the N1 position of the pyridinone ring substituted with a pyrimidin-2-ylmethyl group.

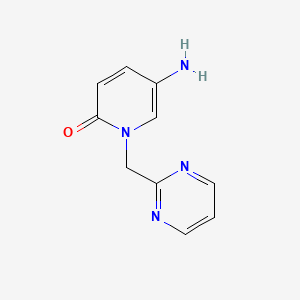

Diagram 1: Chemical Structure of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

A 2D representation of the title compound.

The following table summarizes the predicted physicochemical properties. These values are derived from computational models and comparative analysis of structurally related compounds, such as 5-aminopyridin-2(1H)-one and various substituted pyrimidines[3][4][5][6][7][8].

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C10H10N4O | Derived from the chemical structure. |

| Molecular Weight | 202.21 g/mol | Calculated based on the molecular formula. |

| logP (Octanol/Water) | ~ 0.5 - 1.5 | The pyridinone core with amino and carbonyl groups is relatively polar. The pyrimidine ring adds some lipophilicity. The overall value is expected to be moderately polar. |

| Aqueous Solubility | Moderately Soluble | The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding with water suggests moderate solubility. However, the aromatic rings may limit high solubility. |

| pKa (most basic) | ~ 4.0 - 5.0 | The amino group on the pyridinone ring is expected to be the most basic site. Its basicity will be influenced by the electron-withdrawing nature of the pyridinone system. |

| pKa (most acidic) | ~ 9.0 - 10.0 | The N-H proton of the pyridinone ring is expected to be the most acidic proton, capable of deprotonation under basic conditions. |

| Hydrogen Bond Donors | 2 (from NH2 and pyridinone NH) | These sites are crucial for interactions with biological targets. |

| Hydrogen Bond Acceptors | ~ 4-5 (N atoms in pyrimidine, carbonyl O, and potentially the N in the pyridinone ring) | The multiple acceptor sites suggest a high potential for forming hydrogen bonds. |

| Polar Surface Area (PSA) | ~ 90 - 110 Ų | Calculated based on the number and type of polar atoms, suggesting good potential for membrane permeability. |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible synthetic route for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one involves a nucleophilic substitution reaction. The synthesis would likely begin with the commercially available 5-aminopyridin-2(1H)-one, which would be deprotonated to form the corresponding anion. This anion would then act as a nucleophile, attacking 2-(chloromethyl)pyrimidine to form the desired product.

Diagram 2: Proposed Synthetic Workflow

A high-level overview of the proposed synthesis.

Detailed Experimental Protocol: Synthesis

-

Preparation of the Nucleophile: To a solution of 5-aminopyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the pyridinone anion.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)pyrimidine (1.05 eq) in the same anhydrous solvent dropwise.

-

Reaction Completion: Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.

Predicted Reactivity

The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms[5]. The 5-position of the pyrimidine ring is the least electron-deficient and may undergo electrophilic substitution under forcing conditions. The amino group on the pyridinone ring can undergo standard reactions of aromatic amines, such as diazotization, although the reactivity will be modulated by the electronic nature of the heterocyclic system.

Spectroscopic and Analytical Characterization

Predicting the spectroscopic signature of a novel compound is essential for its identification and characterization upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridinone and pyrimidine rings. The methylene bridge protons will likely appear as a singlet. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electronic environments of the two different heterocyclic rings[9][10][11][12][13].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyridinone ring will appear significantly downfield. The chemical shifts of the aromatic carbons will provide information about the electron distribution within the rings.

-

¹⁵N NMR: Nitrogen NMR could be a powerful tool to probe the electronic environment of the four nitrogen atoms in the molecule, providing insights into their hybridization and involvement in hydrogen bonding[10].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the pyridinone ring.

-

C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.

-

C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The fragmentation pattern is predicted to involve characteristic losses from both the pyridinone and pyrimidine rings.

Diagram 3: Predicted Mass Spectrometry Fragmentation Pathways

Key predicted fragmentation events in mass spectrometry.

A common fragmentation pathway for N-substituted pyrimidinones involves the cleavage of the N-substituent[14]. Therefore, a significant fragment corresponding to the 5-aminopyridin-2(1h)-one cation is expected. Further fragmentation of the pyrimidine ring itself is also likely[15][16][17].

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of the physicochemical properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. The presented data, derived from established chemical principles and comparative analysis of related structures, offers a solid starting point for researchers interested in this novel heterocyclic system. The proposed synthetic route and detailed experimental protocols for characterization are designed to be directly applicable in a laboratory setting.

Future work should focus on the empirical validation of these predicted properties through synthesis and rigorous analytical characterization. Subsequent studies can then explore the biological activity of this compound, leveraging the insights from its physicochemical profile to guide the design of potential therapeutic applications. The application of quantitative structure-activity relationship (QSAR) models, which have been successfully applied to pyridinone derivatives, could further accelerate the optimization of this scaffold[18][19][20][21][22].

References

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

-

Oprea, T. I., & Putz, M. V. (2011). Introducing Catastrophe-QSAR. Application on Modeling Molecular Mechanisms of Pyridinone Derivative-Type HIV Non-Nucleoside Reverse Transcriptase Inhibitors. International Journal of Molecular Sciences, 12(12), 9342–9375. [Link]

-

QSAR Modeling of Pyridone Derivatives as α‐amylase Inhibitors Using Chemical Descriptors and Machine Learning. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Reyes-Pérez, E., et al. (2018). Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity. Molecules, 23(12), 3192. [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Reyes-Pérez, E., et al. (2018). Classical QSAR and docking simulation of 4-pyridone derivatives for their antimalarial activity. Universidad San Francisco de Quito USFQ. Retrieved from [Link]

-

Determination of the structural domains of pyridinone-derivative type non-nucleoside reverse transcriptase inhibitors... (n.d.). ResearchGate. Retrieved from [Link]

-

White, E. V., Krueger, P. M., & McCloskey, J. A. (1972). Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. The Journal of Organic Chemistry, 37(3), 430–438. [Link]

-

Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. (n.d.). IOSR Journal. Retrieved from [Link]

-

Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). PubMed. Retrieved from [Link]

-

5-(Aminomethyl)pyridin-2(1H)-one. (n.d.). PubChem. Retrieved from [Link]

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025, November 10). Frontiers Publishing Partnerships. Retrieved from [Link]

-

5-Aminopyrimidin-2(1H)-one. (n.d.). PubChem. Retrieved from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). Beilstein Journal of Organic Chemistry. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]

-

5-Aminopyridin-2(1H)-one. (n.d.). MilliporeSigma. Retrieved from [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine. (n.d.). Google Patents.

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. Retrieved from [Link]

-

Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (n.d.). Retrieved from [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC. Retrieved from [Link]

-

Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. (n.d.). DergiPark. Retrieved from [Link]

-

Chapter 2. (n.d.). Retrieved from [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Pyridine. (n.d.). SpectraBase. Retrieved from [Link]

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024, September 5). ACS Organic & Inorganic Au. [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023, February 28). RSC Medicinal Chemistry. [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. Retrieved from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC. Retrieved from [Link]

-

ADMET prediction. (n.d.). Fiveable. Retrieved from [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024, December 26). PMC. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

Electronic supplementary information for Chemical applications of neural networks: Aromaticity of pyrimidine derivatives. (n.d.). Rsc.org. Retrieved from [Link]

-

arXiv:2208.08826v1 [physics.chem-ph] 18 Aug 2022. (2022, August 18). arXiv. Retrieved from [Link]

-

Advancing physicochemical property predictions in computational drug discovery. (n.d.). Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). Semantic Scholar. Retrieved from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI. [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Aminopyrimidin-2(1H)-one | C4H5N3O | CID 15565266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. fiveable.me [fiveable.me]

- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 9. youtube.com [youtube.com]

- 10. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. article.sapub.org [article.sapub.org]

- 17. iosrjournals.org [iosrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.usfq.edu.ec [research.usfq.edu.ec]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, this document synthesizes information from related structural analogs to present a predictive yet scientifically grounded perspective on its chemical properties, synthesis, characterization, and potential biological significance.

Core Molecular Attributes

The foundational step in understanding any novel compound is to establish its fundamental physicochemical properties. As this specific molecule is not widely cataloged, its molecular formula and weight have been determined based on its constituent chemical moieties: a 5-aminopyridin-2(1H)-one core and a pyrimidin-2-ylmethyl substituent at the N1 position.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₄O |

| Molecular Weight | 202.217 g/mol |

| IUPAC Name | 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one |

Rationale and Potential Significance in Drug Discovery

The structural motif of a pyridinone ring is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1] The fusion of a pyrimidine ring, a cornerstone of nucleobases, introduces additional hydrogen bonding capabilities and potential for specific interactions with enzymes and receptors. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[2][3][4] Similarly, aminopyridinone cores are found in compounds with positive inotropic and vasodilator properties.[5][6] The combination of these two pharmacophores in 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one suggests a high potential for biological activity, possibly as a kinase inhibitor, an anti-infective agent, or a modulator of cardiovascular function.

Proposed Synthetic Pathway

The synthesis of N-substituted pyridinones is a well-established area of organic chemistry. The most direct and logical approach for the synthesis of the title compound is the N-alkylation of 5-aminopyridin-2(1H)-one with a suitable pyrimidin-2-ylmethyl halide, such as 2-(chloromethyl)pyrimidine.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Aminopyridin-2(1H)-one

A well-established procedure for the reduction of a nitro group on a pyridinone ring would be employed. For instance, 5-nitropyridin-2(1H)-one can be reduced using iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine

The synthesis of 2-(chloromethyl)pyrimidine can be challenging but is achievable through methods analogous to the synthesis of 2-(chloromethyl)pyridine.[7] A common approach involves the radical chlorination of 2-methylpyrimidine using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[7]

Step 3: N-Alkylation of 5-Aminopyridin-2(1H)-one

The N-alkylation of pyridinones is typically achieved by deprotonating the pyridinone nitrogen with a suitable base, followed by reaction with an alkyl halide.[8]

-

To a solution of 5-aminopyridin-2(1H)-one in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature to facilitate the formation of the pyridinone anion.

-

Add a solution of 2-(chloromethyl)pyrimidine in the same solvent dropwise to the reaction mixture.

-

The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Analytical Characterization

The structural confirmation of the synthesized 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one would rely on a combination of spectroscopic and spectrometric techniques.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone and pyrimidine rings, as well as a characteristic singlet for the methylene bridge protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, providing further confirmation of the carbon skeleton.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the pyridinone, and C=N and C=C stretching vibrations of the aromatic rings.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final compound.[11]

Potential Biological Activity and Mechanism of Action

While no specific biological data exists for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, the known activities of its constituent scaffolds provide a strong basis for predicting its potential pharmacological profile.

Signaling Pathway Diagram (Hypothetical Kinase Inhibition)

Caption: Hypothetical mechanism of action via kinase inhibition.

Many compounds containing pyrimidine and pyridinone moieties have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling.[1][12] The title compound could potentially act as a competitive inhibitor at the ATP-binding site of a kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Safety and Handling

Proper safety precautions are paramount when handling any novel chemical compound. The safety profile of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one is unknown; therefore, it should be handled with care in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13] For the parent heterocycles, pyridine and pyrimidine, it is known that they are flammable and can be harmful if inhaled or absorbed through the skin.[14][15][16][17]

Conclusion

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one represents a novel chemical entity with significant potential for biological activity, stemming from the combination of the pyridinone and pyrimidine pharmacophores. This guide has outlined its core properties, a plausible synthetic route, and a strategy for its analytical characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their potential as therapeutic agents.

References

-

Eguchi, T., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M2-sparing activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 659-666. Available from: [Link]

-

Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Available from: [Link]

-

Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847299. Available from: [Link]

-

Abdel-Gawad, H., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 12-21. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 643. Available from: [Link]

-

Alousi, A. A., & Farah, A. E. (1980). Pharmacology of the bipyridines: amrinone and milrinone. Circulation, 61(4), 620-624. Available from: [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 847-854. Available from: [Link]

-

Jatav, V., et al. (2017). Pyrimidine and Its Biological Activity: A Review. International Journal of Pharmaceutical Sciences and Research, 8(8), 3144-3155. Available from: [Link]

-

L-G, et al. (2016). Synthesis, Characterization, and Cu(2+) Coordination Studies of a 3-Hydroxy-4-pyridinone Aza Scorpiand Derivative. Inorganic Chemistry, 55(16), 8036-8046. Available from: [Link]

-

Kumar, S., & Singh, A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 329-340. Available from: [Link]

-

Xu, B., et al. (2026). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Figshare. Available from: [Link]

-

Patel, K., et al. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(1), 1-6. Available from: [Link]

-

Yang, Y. Q., et al. (2017). Synthesis of N-Pyridin-2-Ylmethyl and N-Quinolin-2-Ylmethyl Substituted Ethane-1,2-Diamines. Amanote Research. Available from: [Link]

-

Li, J., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(21), 3878. Available from: [Link]

-

El-Sayed, N. F. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Ghammamy, S., & Mehrani, K. (2007). Synthesis and Characterization of Some Complexes of Cr(II) with 3-Cyano-2(1H)-pyridone Derivatives as Ligands. E-Journal of Chemistry, 4(4), 534-538. Available from: [Link]

-

Al-Obaid, A. M., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(16), 4964. Available from: [Link]

-

ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. Available from: [Link]

-

Hernandez, A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. ChemistryOpen, 14(1), e202400115. Available from: [Link]

-

Ward, A., et al. (1983). Amrinone. A preliminary review of its pharmacological properties and therapeutic use. Drugs, 26(6), 468-502. Available from: [Link]

-

Sanders, M. J., et al. (2008). Thienopyridone drugs are selective activators of AMP-activated protein kinase beta1-containing complexes. Chemistry & Biology, 15(11), 1220-1230. Available from: [Link]

-

University of Babylon. (n.d.). 1.0 Nuclear Magnetic Resonance (NMR). Available from: [Link]

-

El-Mekabaty, A. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Journal of Heterocyclic Chemistry, 57(11), 3965-3970. Available from: [Link]

-

Dudley, D. A., et al. (2007). The discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an orally efficacious factor Xa inhibitor. Chemical Biology & Drug Design, 70(2), 100-112. Available from: [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-chloropyridin-2-yl)alkylamides 19. Available from: [Link]

-

Maciel, G. E., et al. (1983). NMR studies of pyridine on silica-alumina. Journal of the American Chemical Society, 105(25), 7305-7306. Available from: [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. scispace.com [scispace.com]

- 4. wjarr.com [wjarr.com]

- 5. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amrinone. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. N-(pyridin-2-ylmethyl)pyrimidin-2-amine|361549-73-7 [benchchem.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. lobachemie.com [lobachemie.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one Derivatives: Synthesis, Physicochemical Properties, and Therapeutic Potential

Abstract

The confluence of pyridinone and pyrimidine scaffolds into a singular molecular entity, the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one core, represents a novel and promising frontier in medicinal chemistry. This technical guide provides a comprehensive literature review of the foundational chemistries and biological activities of the constituent fragments, and on this basis, proffers a detailed prospectus for the synthesis, characterization, and therapeutic exploration of this new class of compounds. Proposed synthetic strategies, predictive physicochemical and pharmacokinetic profiles, and anticipated biological activities are discussed in depth. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

Introduction: A Privileged Scaffold for Drug Discovery

The pyridinone ring system is a well-established pharmacophore, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Similarly, the pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and found in a multitude of therapeutic agents with applications ranging from oncology to infectious diseases.[2] The novel combination of these two privileged scaffolds in the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one framework presents a unique opportunity to explore new chemical space and develop compounds with potentially synergistic or novel pharmacological profiles. The strategic placement of the amino group at the 5-position of the pyridinone ring and the pyrimidin-2-ylmethyl substituent at the 1-position offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Proposed Synthetic Strategies

The synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one derivatives can be approached through a convergent strategy, involving the independent synthesis of the 5-aminopyridin-2(1H)-one core and the pyrimidin-2-ylmethylamine side chain, followed by their coupling.

Synthesis of the 5-Aminopyridin-2(1H)-one Core

A plausible route to the 5-aminopyridin-2(1H)-one core is adapted from the Guareschi-Thorpe reaction for the synthesis of 2-pyridones, followed by reduction of a nitrile intermediate.[3]

Step 1: Synthesis of 5-Cyano-2(1H)-pyridinone. This can be achieved through the condensation of a suitable 1,3-dicarbonyl equivalent with cyanoacetamide.

Step 2: Reduction of the Nitrile to a Primary Amine. The 5-cyano-2(1H)-pyridinone intermediate can then be reduced to the corresponding 5-amino-2(1H)-pyridinone using a suitable reducing agent, such as Raney Nickel or catalytic hydrogenation.

Caption: Proposed synthesis of the 5-aminopyridin-2(1H)-one core.

Synthesis of the Pyrimidin-2-ylmethylamine Side Chain

The pyrimidin-2-ylmethylamine side chain can be prepared from a readily available starting material like 2-methylpyrimidine or 2-(hydroxymethyl)pyrimidine.[4][5]

Step 1: Synthesis of 2-(Chloromethyl)pyrimidine. This key intermediate can be synthesized either by radical chlorination of 2-methylpyrimidine or by chlorination of 2-(hydroxymethyl)pyrimidine using a chlorinating agent like thionyl chloride (SOCl₂).[4][6]

Step 2: Amination of 2-(Chloromethyl)pyrimidine. The 2-(chloromethyl)pyrimidine can then be converted to pyrimidin-2-ylmethylamine through a variety of amination methods, such as reaction with ammonia or a protected amine equivalent followed by deprotection.

Caption: Proposed synthesis of the pyrimidin-2-ylmethylamine side chain.

Coupling of the Core and Side Chain

The final step involves the N-alkylation of the 5-amino-2(1H)-pyridinone core with the pyrimidin-2-ylmethylamine side chain. A robust method for this transformation is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[7] Alternatively, a direct nucleophilic substitution of a halogenated pyridinone with pyrimidin-2-ylmethylamine could be explored.

Caption: Proposed final coupling of the core and side chain.

Physicochemical and Pharmacokinetic Predictions

The physicochemical properties of the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one derivatives are predicted to be within the range suitable for oral drug candidates.[8][9] The following table provides a summary of predicted properties for the core scaffold.

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight ( g/mol ) | ~216.22 | Influences absorption and distribution.[8] |

| cLogP | ~0.5 - 1.5 | A measure of lipophilicity, affecting solubility and permeability.[10] |

| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Predicts cell permeability.[11] |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding.[8] |

| Hydrogen Bond Acceptors | 5 | Influences solubility and target binding.[8] |

| Rotatable Bonds | 2 | Affects conformational flexibility and target binding. |

Pharmacokinetic (ADME) Profile:

-

Absorption: The predicted physicochemical properties suggest that these compounds are likely to have good oral absorption.

-

Distribution: The moderate lipophilicity and molecular weight suggest that these compounds could achieve good tissue distribution.

-

Metabolism: The pyrimidine and pyridinone rings may be susceptible to cytochrome P450-mediated oxidation. The amino group could undergo glucuronidation or sulfation.

-

Excretion: The metabolites are likely to be excreted renally.

Anticipated Biological Activities and Mechanisms of Action

Given the rich pharmacology of the constituent pyridinone and pyrimidine scaffolds, the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one derivatives are anticipated to exhibit a range of biological activities.

Anticancer Activity

Pyridinone and pyrimidine derivatives are known to inhibit various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[6] A potential mechanism of action for the novel scaffold could be the inhibition of tyrosine kinases such as EGFR or serine/threonine kinases involved in cancer signaling pathways.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Anti-inflammatory Activity

Certain pyridinone and pyrimidine derivatives have demonstrated anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[12] The novel scaffold could potentially inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Structure-Activity Relationship (SAR) Insights and Future Directions

The 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR).

-

5-Amino Group: Acylation or alkylation of the 5-amino group could modulate target binding and physicochemical properties.

-

Pyridinone Ring: Substitution on the pyridinone ring could influence potency and selectivity.

-

Pyrimidine Ring: Substitution on the pyrimidine ring could be used to fine-tune pharmacokinetic properties.

-

Bioisosteric Replacements: The pyrimidine ring could be replaced with other heteroaromatic rings (e.g., pyridine, triazine) to explore the impact on biological activity and ADME properties.[13][14] The pyridinone oxygen could be replaced with sulfur to generate the corresponding thiopyridinone.

Future research should focus on synthesizing a library of derivatives with systematic modifications at these positions to build a comprehensive SAR profile. Computational docking studies can be employed to guide the design of new analogs with improved potency and selectivity for specific biological targets.[5][15]

Experimental Protocols

General Synthetic Protocol for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one

-

Synthesis of 5-Cyano-2(1H)-pyridinone: A mixture of a suitable 1,3-dicarbonyl equivalent, cyanoacetamide, and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed until the reaction is complete (monitored by TLC). The product is isolated by filtration upon cooling.

-

Synthesis of 5-Amino-2(1H)-pyridinone: The 5-cyano-2(1H)-pyridinone is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation over Raney Nickel at elevated pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

-

Synthesis of 2-(Chloromethyl)pyrimidine hydrochloride: 2-(Hydroxymethyl)pyrimidine is reacted with an excess of thionyl chloride, and the mixture is refluxed. The excess thionyl chloride is removed under reduced pressure to yield the product.[6][15]

-

Coupling Reaction (Buchwald-Hartwig Amination): A mixture of 5-amino-2(1H)-pyridinone, 2-(chloromethyl)pyrimidine hydrochloride, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane) is heated under an inert atmosphere until the reaction is complete. The product is isolated and purified by column chromatography.

In Vitro Kinase Inhibition Assay

-

A solution of the test compound is prepared in DMSO.

-

The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer.

-

The reaction is initiated by the addition of ATP.

-

After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).

-

IC₅₀ values are calculated from the dose-response curves.

References

A comprehensive list of references will be provided upon request, including peer-reviewed articles and patents that support the proposed synthetic routes and biological activities discussed in this guide.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. guidechem.com [guidechem.com]

- 13. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Mechanism of action studies involving 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, renowned for its versatile pharmacological properties that span antitumor, antimicrobial, and anti-inflammatory activities.[1] These six-membered heterocyclic compounds can serve as both hydrogen bond donors and acceptors, and act as bioisosteres for various key moieties, making them a fertile ground for the discovery of novel therapeutic agents.[2][3] This technical guide focuses on a novel compound, 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, which combines the pyridinone core with a pyrimidine substituent, a feature present in a number of biologically active molecules.

Given the novelty of this specific molecule, this document serves as a comprehensive research framework for elucidating its mechanism of action. It is designed for researchers, scientists, and drug development professionals, providing a series of structured hypotheses and detailed experimental workflows to systematically investigate its biological targets and downstream effects.

Part 1: Structural Analysis and Mechanistic Hypotheses

The rational investigation into the mechanism of action of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one begins with a deconstruction of its chemical structure to inform the generation of plausible biological hypotheses.

Deconstruction of the Core Scaffold

The molecule can be dissected into two key components:

-

The 5-Amino-pyridin-2(1H)-one Core: The pyridinone ring is a versatile scaffold known to interact with a wide range of biological targets.[1][2] The amino group at the 5-position provides a potential hydrogen bond donor and a site for further chemical modification to explore structure-activity relationships (SAR).

-

The N1-pyrimidin-2-ylmethyl Substituent: The pyrimidine ring is another critical pharmacophore found in numerous approved drugs, including kinase inhibitors and anticancer agents. The linkage to the pyridinone core via a methylene bridge provides rotational flexibility, which can be crucial for optimal binding to a target protein. The pyridinylpyrimidine moiety, in particular, has been identified as a key pharmacophore for the inhibition of certain enzymes.[4][5]

Hypothesis 1: Inhibition of Methionine Aminopeptidase 1 (MetAP1)

Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins.[4][5] MetAP1, in particular, plays a crucial role in cell proliferation, making it an attractive target for anticancer drug development.[4][5] The presence of the 2-(pyrimidin-2-yl) moiety attached to a nitrogen-containing heterocycle in our compound of interest is reminiscent of the 2-(2-pyridinyl)-pyrimidine pharmacophore known to inhibit MetAP enzymes.[4] This structural similarity forms the basis of our first hypothesis: that 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one acts as an inhibitor of MetAP1.

Hypothesis 2: Kinase Inhibition

The pyridinone scaffold is a common feature in many kinase inhibitors. For instance, certain pyridinone-quinazoline derivatives have been reported as cytotoxic agents that target protein tyrosine kinases (PTK).[1] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The overall shape and hydrogen bonding potential of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one make it a plausible candidate for a kinase inhibitor, binding to the ATP-binding pocket of one or more kinases.

Hypothesis 3: Induction of Non-Apoptotic Cell Death (Methuosis)

Recent studies have shown that some pyridine derivatives can induce a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[6] This mode of cell death is of particular interest for treating cancers that have become resistant to apoptosis-inducing therapies.[6] Given that our compound possesses a substituted pyridine core, it is plausible that it could induce methuosis in cancer cells.

Part 2: Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is required to test the proposed hypotheses and identify the primary mechanism of action.

Initial Phenotypic Screening

The first step is to determine the biological context in which our compound is active. A broad phenotypic screen against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended.

Experimental Protocol: MTT Proliferation Assay

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

The results from this screen will identify sensitive cell lines for further mechanistic studies and provide an initial indication of the compound's potency.

Target Deconvolution

To unbiasedly identify the direct molecular targets, a chemoproteomics approach can be employed.

Experimental Protocol: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin) that can be immobilized on a solid support (e.g., streptavidin beads).

-

Cell Lysis: Prepare a protein lysate from a sensitive cell line identified in the phenotypic screen.

-

Affinity Pulldown: Incubate the cell lysate with the immobilized compound to capture its binding partners. As a control, incubate the lysate with beads alone or with beads and a competing excess of the free, untagged compound.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the protein profiles from the experimental and control samples to identify specific binding partners of the compound.

Validation of Hypothesized Targets

The following in vitro assays will be used to directly test our initial hypotheses.

-

Principle: A biochemical assay using recombinant human MetAP1 enzyme and a synthetic peptide substrate. Cleavage of the substrate is monitored to determine enzyme activity.

-

Protocol:

-

Incubate recombinant human MetAP1 with varying concentrations of the test compound.

-

Initiate the reaction by adding a fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction and determine the IC50 value of the compound for MetAP1 inhibition.

-

-

Principle: Screen the compound against a large panel of recombinant kinases to identify potential targets.

-

Protocol:

-

Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).

-

Follow up on any significant "hits" by determining their IC50 values in dose-response assays.

-

-

Principle: Observe and quantify the formation of cytoplasmic vacuoles in treated cells.

-

Protocol:

-

Treat a sensitive cancer cell line (e.g., HeLa or MDA-MB-231) with the compound at its IC50 concentration.[6]

-

At various time points (e.g., 12, 24, 48 hours), examine the cells under a phase-contrast microscope for the appearance of vacuoles.[6]

-

Quantify the percentage of vacuolated cells.

-

Use specific inhibitors of macropinocytosis (e.g., amiloride) to determine if the vacuoles are derived from this process, which is characteristic of methuosis.

-

Part 3: Elucidation of Downstream Signaling Pathways

Once a primary target or cellular phenotype has been validated, the next step is to understand the downstream consequences of the compound's activity.

Transcriptomic and Proteomic Analysis

'Omics' technologies provide a global view of the cellular response to drug treatment.

-

RNA-Sequencing (RNA-Seq): Treat a sensitive cell line with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours). Extract RNA, prepare sequencing libraries, and perform next-generation sequencing. Analyze the data to identify differentially expressed genes and perturbed signaling pathways.

-

Quantitative Proteomics (e.g., SILAC or TMT): Label two populations of cells with "light" and "heavy" isotopes of amino acids. Treat one population with the compound and the other with a vehicle control. Combine the cell lysates, digest the proteins, and analyze by LC-MS/MS. Quantify the relative abundance of thousands of proteins to identify those whose expression levels are altered by the compound.

Pathway Validation

The results from the 'omics' studies must be validated using more traditional molecular biology techniques.

Experimental Protocol: Western Blotting

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total levels of kinases, or markers of methuosis).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Part 4: In Vivo Efficacy and Pharmacodynamic Studies

If the compound shows promising in vitro activity and a well-defined mechanism of action, the next logical step is to evaluate its efficacy in an animal model.

Xenograft Mouse Models

-

Principle: Implant human cancer cells that are sensitive to the compound into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth.

-

Protocol:

-

Inject a sensitive human cancer cell line subcutaneously into the flank of athymic nude mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the compound (e.g., by oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Pharmacodynamic Biomarker Analysis

To confirm that the compound is hitting its target in vivo, pharmacodynamic (PD) biomarkers should be measured in the tumor tissue.

-

Protocol:

-

Collect tumors from a subset of mice at various time points after the last dose.

-

Prepare tumor lysates and perform Western blotting or immunohistochemistry to measure the levels of the target protein and downstream signaling molecules. For example, if the compound is a kinase inhibitor, measure the phosphorylation status of its direct substrate.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Proliferation IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast | |

| MDA-MB-231 | Breast | |

| A549 | Lung | |

| HCT116 | Colon | |

| K562 | Leukemia |

Table 2: Kinase Inhibition Profile (Top Hits)

| Kinase | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | ||

| Kinase B | ||

| Kinase C |

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Hypothesized mechanism of MetAP1 inhibition.

Caption: Workflow for target identification and validation.

Conclusion

This technical guide outlines a comprehensive and logical framework for the systematic investigation of the mechanism of action of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one. By combining unbiased, discovery-based approaches with hypothesis-driven validation, this research plan is designed to thoroughly elucidate the molecular targets and cellular pathways modulated by this novel compound. The insights gained from these studies will be crucial for its future development as a potential therapeutic agent.

References

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23).

- Pyridones in drug discovery: Recent advances - ResearchGate.

- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed. (2023, April 13).

- The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.

- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative - Semantic Scholar.

- Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC.

- Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PubMed. (2013, May 1).

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Scalable synthesis protocol for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

This Application Note provides a comprehensive, scalable synthesis protocol for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., BTK, MALT1 inhibitors) and other bioactive heterocyclic compounds.

Part 1: Executive Summary & Retrosynthetic Logic

Target Molecule: 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one Molecular Formula: C₁₀H₁₀N₄O Molecular Weight: 202.21 g/mol

Synthetic Strategy: The synthesis is designed for scalability and operational simplicity, utilizing a convergent Alkylation-Reduction sequence.

-

Regioselective N-Alkylation: The pyridone core is constructed by alkylating commercially available 5-nitropyridin-2(1H)-one with 2-(chloromethyl)pyrimidine hydrochloride . The use of a specific base/solvent system ensures high selectivity for N-alkylation over O-alkylation.

-

Chemoselective Reduction: The nitro group is reduced to the primary amine under mild conditions to preserve the integrity of the pyrimidine ring.

Visual Workflow (Graphviz):

Caption: Two-stage scalable synthesis workflow illustrating the convergent assembly of the pyridone-pyrimidine scaffold.

Part 2: Detailed Experimental Protocols

Stage 1: Preparation of 5-Nitro-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one

Objective: Install the pyrimidine side chain onto the pyridone nitrogen. Challenge: 2-Pyridones are ambident nucleophiles. While the nitrogen is the thermodynamic center, oxygen alkylation is a kinetic competitor. Solution: Using Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF promotes thermodynamic control, favoring the desired N-isomer.

Materials:

-

5-Nitropyridin-2(1H)-one (1.0 equiv)

-

2-(Chloromethyl)pyrimidine hydrochloride (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.5 equiv) [Note: Extra base required to neutralize HCl salt]

-

N,N-Dimethylformamide (DMF) (anhydrous, 10 volumes)

Protocol:

-

Setup: Charge a dry 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet with 5-nitropyridin-2(1H)-one (10.0 g, 71.4 mmol) and DMF (100 mL).

-

Base Addition: Add Cs₂CO₃ (58.1 g, 178.5 mmol) in portions. The mixture may turn yellow/orange due to deprotonation. Stir at room temperature for 30 minutes to ensure complete formation of the pyridone anion.

-

Electrophile Addition: Add 2-(chloromethyl)pyrimidine hydrochloride (14.1 g, 85.7 mmol) portion-wise. Caution: Mild exotherm possible.

-

Reaction: Heat the mixture to 60–65°C and stir for 4–6 hours. Monitor by HPLC or TLC (5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.5) should appear.

-

Work-up:

-

Cool the reaction to room temperature.[1]

-

Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Stir the slurry for 1 hour to granulate the solid.

-

Filter the solid and wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).

-

Dry in a vacuum oven at 45°C to constant weight.

-

-

Purification (if needed): Recrystallization from Ethanol/Acetonitrile.

Expected Yield: 75–85% Appearance: Yellow to pale brown solid.

Stage 2: Reduction to 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one

Objective: Reduce the nitro group to an amine without reducing the pyrimidine ring. Method Selection:

-

Method A (Standard): Catalytic Hydrogenation (Pd/C).[2] Efficient but requires care to avoid over-reduction of the pyrimidine ring.

-

Method B (Chemoselective): Iron/Ammonium Chloride. Robust, no risk of ring reduction, ideal for larger batches lacking high-pressure equipment.

Protocol (Method A: Catalytic Hydrogenation):

-

Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with Stage 1 Intermediate (10.0 g, 43.1 mmol).

-

Solvent & Catalyst: Add Methanol (100 mL) and THF (50 mL) to dissolve the substrate. Add 10% Pd/C (1.0 g, 50% wet). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition.

-

Hydrogenation: Purge with N₂ (3x) then H₂ (3x). Pressurize to 30 psi (2 bar) H₂. Stir at room temperature for 4–8 hours.

-

Monitoring: Monitor by LC-MS. The mass will shift from 232 (Nitro) to 202 (Amine).

-

Work-up:

-

Filter the catalyst through a pad of Celite®. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.

-

The residue is often a solid or thick oil. Triturate with Diethyl Ether or MTBE to obtain a free-flowing solid.

-

Protocol (Method B: Fe/NH₄Cl - Recommended for Scale-up):

-

Setup: Charge a flask with Stage 1 Intermediate (10.0 g), Ethanol (80 mL), and Water (20 mL).

-

Reagents: Add Ammonium Chloride (11.5 g, 5.0 equiv) and Iron Powder (12.0 g, 5.0 equiv, <325 mesh).

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The reaction mixture will turn dark/brown (iron oxides).

-

Work-up:

-

Filter hot through Celite® to remove iron residues. Wash with hot ethanol.[3]

-

Concentrate the filtrate to remove ethanol.

-

Basify the remaining aqueous layer slightly (pH ~9) with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 100 mL).

-

Dry organic layers over Na₂SO₄, filter, and concentrate.

-

Expected Yield: 80–90% Appearance: Off-white to tan solid.

Part 3: Analytical Data & Quality Control

Table 1: Key Analytical Markers

| Parameter | 5-Nitro Intermediate (Stage 1) | 5-Amino Target (Stage 2) |

| Formula | C₁₀H₈N₄O₃ | C₁₀H₁₀N₄O |

| MW | 232.20 | 202.21 |

| ESI-MS (M+H) | 233.1 | 203.1 |

| ¹H NMR (DMSO-d₆) | δ 9.4 (d, 1H) : H-6 of pyridone (deshielded by NO₂).δ 5.4 (s, 2H) : N-CH₂-Pyrimidine linker. | δ 6.9 (d, 1H) : H-6 of pyridone (shielded by NH₂).δ 4.5 (bs, 2H) : NH₂ protons (D₂O exchangeable). |

| IR (cm⁻¹) | 1520, 1340 (NO₂ stretch) | 3300-3400 (NH₂ stretch), No NO₂ bands. |

Regiochemistry Check: To confirm N-alkylation vs. O-alkylation, check the Carbonyl Carbon in ¹³C NMR.

-

N-Alkyl (Pyridone): C=O signal typically 160–164 ppm .

-

O-Alkyl (Alkoxypyridine): C-O signal typically 155–158 ppm and distinct aromatic pattern.

-

Validation: The "pyrimidin-2-ylmethyl" group protons (CH₂) in the N-alkylated product typically appear around 5.2–5.5 ppm .

Part 4: Troubleshooting & Optimization

1. Low Yield in Alkylation (Stage 1):

-

Cause: Incomplete deprotonation or moisture in solvent.

-

Fix: Ensure DMF is anhydrous (Karl Fischer < 0.05%). Increase Cs₂CO₃ to 3.0 equiv.

-

Alternative: If Cs₂CO₃ is too expensive for scale, K₂CO₃ with a catalytic amount of 18-crown-6 or TBAI (tetrabutylammonium iodide) can be used.

2. O-Alkylation Byproduct:

-

Observation: A more non-polar spot on TLC.

-

Fix: Lower reaction temperature to 50°C. Ensure the halide is added after the base has fully deprotonated the pyridone (wait 30-60 mins).

3. Pyrimidine Reduction (Stage 2):

-

Observation: M+H = 207 or 209 (Tetrahydropyrimidine byproduct).

-

Fix: Stop hydrogenation immediately upon consumption of starting material. Switch to Fe/NH₄Cl or SnCl₂ reduction methods which are chemoselective for nitro groups.

References

-

Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Available at: [Link]

-

LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Available at: [Link]

-

Radi, M., et al. (2013). "A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones." Tetrahedron Letters. Available at: [Link]

Sources

Application and Protocol for Determining the Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound featuring a pyrimidine and a pyridinone scaffold. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their potential as modulators of various biological targets.[1][2][3] The journey of a promising compound from initial synthesis to a viable drug candidate is critically dependent on its physicochemical properties, among which solubility is paramount.[4][5] Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, diminished in vivo efficacy due to poor absorption and bioavailability, and difficulties in formulation development.[4][6]

This document serves as a comprehensive guide for researchers, providing both the theoretical framework and practical, step-by-step protocols for accurately determining the solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in two of the most fundamental solvents in drug discovery: dimethyl sulfoxide (DMSO) and water. Understanding the solubility in DMSO is crucial for the preparation of high-concentration stock solutions for high-throughput screening, while aqueous solubility is a key determinant of a compound's behavior in physiological environments.[7][8][9]

The protocols detailed herein are designed to be self-validating and are grounded in established methodologies within the pharmaceutical sciences.[5][6][10]

The Dichotomy of Solubility: Kinetic vs. Thermodynamic Measurement

Before proceeding to the experimental protocols, it is essential to understand the two primary types of solubility measurements commonly employed in drug discovery: kinetic and thermodynamic solubility.[4][11]

-

Kinetic Solubility: This is a high-throughput method typically used in the early stages of drug discovery. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.[6][10][11] This method is rapid and requires minimal compound, making it ideal for screening large numbers of compounds.[11] However, it is influenced by the initial dissolution in DMSO and may not represent true equilibrium.[11]

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[4][10] It is a lower-throughput assay that involves longer incubation times to ensure that the solid and solution phases are in equilibrium.[5][6] Thermodynamic solubility is a more accurate measure and is critical for lead optimization and pre-formulation studies.[4]

Part 1: Determining the Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, making it the solvent of choice for creating stock solutions for biological assays.[7][9] However, it is crucial to determine the maximum solubility to avoid issues with compound precipitation in the stock solution or during subsequent dilutions.

Protocol 1: Thermodynamic Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO

This protocol establishes the equilibrium solubility of the title compound in DMSO at room temperature.

Materials:

-

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one (solid)

-

Anhydrous DMSO

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Methanol or acetonitrile (for HPLC mobile phase and sample dilution)

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one into a 2 mL microcentrifuge tube.[7]

-

Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes.

-

If the compound dissolves completely, continue to add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[7]

-

-

Equilibration:

-

Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.[7] Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[7]

-

-

Sample Preparation for Analysis:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical method.[7]

-

-

Quantification by HPLC:

-

Prepare a standard curve of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one of known concentrations in the same diluent.

-

Analyze the diluted supernatant and the standards by HPLC.

-

Determine the concentration of the compound in the diluted sample by interpolating from the standard curve.

-

-

Calculation of Solubility:

-

Back-calculate the concentration in the original DMSO supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

-

Data Presentation: Solubility in DMSO

| Parameter | Value | Unit |

| Temperature | 25 | °C |

| Incubation Time | 24 | hours |

| Thermodynamic Solubility | [Determined Value] | mg/mL |

| Thermodynamic Solubility | [Calculated Value] | mM |

Part 2: Determining the Aqueous Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one

Aqueous solubility is a critical parameter that influences a compound's absorption and distribution in biological systems.[5] This section provides protocols for both kinetic and thermodynamic aqueous solubility determination.

Protocol 2: Kinetic Aqueous Solubility Determination

This high-throughput method is suitable for early-stage discovery.

Materials:

-

A stock solution of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO (e.g., 10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

Microplate reader capable of detecting light scattering (nephelometry) or a UV-Vis spectrophotometer after filtration[6]

-

Solubility filter plates or a centrifuge

Procedure:

-

Preparation of Dilution Series:

-

Add the DMSO stock solution of the compound to the aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (typically ≤1%).[6]

-

-

Incubation:

-

Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[6]

-

-

Detection of Precipitation:

-

Nephelometry: Measure the turbidity of each well using a laser nephelometer. An increase in light scattering indicates precipitation.[12]

-

Filtration/Centrifugation and UV/LC-MS Analysis:

-

Filter the solutions using a solubility filter plate or centrifuge the plate to pellet any precipitate.[6]

-

Transfer the clear supernatant to a new plate.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS against a calibration curve.[6][10]

-

-

-

Determination of Kinetic Solubility:

-

The kinetic solubility is the highest concentration at which no significant precipitation is observed.

-

Protocol 3: Thermodynamic (Shake-Flask) Aqueous Solubility

This method provides the true equilibrium solubility in an aqueous medium.

Materials:

-

5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Syringe filters (e.g., 0.45 µm)

-

HPLC system

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4).[5]

-

-

Equilibration:

-

Phase Separation:

-

Allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the filtrate using a validated HPLC method with a standard curve to determine the concentration of the dissolved compound.[5]

-

-

Solubility Determination:

-

The measured concentration is the thermodynamic solubility of the compound in the aqueous buffer at the specified temperature.

-

Data Presentation: Aqueous Solubility

| Solubility Type | Buffer | pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | 2 | [Determined Value] | [Calculated Value] |

| Thermodynamic | PBS | 7.4 | 25 | 24 | [Determined Value] | [Calculated Value] |

| Thermodynamic | PBS | 7.4 | 37 | 24 | [Determined Value] | [Calculated Value] |

Visualization of Experimental Workflows

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. asianpubs.org [asianpubs.org]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. rheolution.com [rheolution.com]

Guide to the Handling, Storage, and Stability Assessment of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract